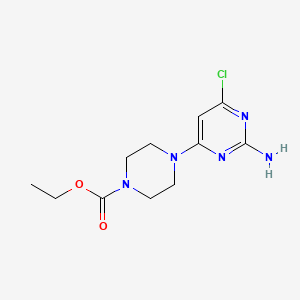

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Description

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It features a pyrimidinyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate

Properties

IUPAC Name |

ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5O2/c1-2-19-11(18)17-5-3-16(4-6-17)9-7-8(12)14-10(13)15-9/h7H,2-6H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNLJWSIKJEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of 2-amino-6-chloropyrimidin-4-yl: This can be achieved by reacting appropriate precursors such as 2,4-dichloropyrimidine with ammonia under controlled conditions.

Piperazine Attachment: The resulting 2-amino-6-chloropyrimidin-4-yl compound is then reacted with piperazine to form the intermediate piperazine derivative.

Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at different positions of the pyrimidinyl or piperazine rings can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrimidinyl oxo derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents on the pyrimidinyl or piperazine rings.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has potential applications in virology, antiviral drug development, and other areas. Studies suggest that the compound interacts with biological systems, and its ability to inhibit Bruton's tyrosine kinase indicates it could modulate signaling pathways involved in immune responses and cancer progression. Further research is needed to fully understand its range of interactions and therapeutic potential.

Virology and Antiviral Drug Development

- This compound exhibits promising antiviral activity and has been investigated as a potential antiviral agent against various viruses, including Newcastle disease virus.

- Compounds containing similar heteroaryl amines have demonstrated efficacy comparable to the well-known antiviral drug Ribavirin.

Synthesis

- The synthesis of this compound typically involves multi-step organic reactions.

- Common synthesis methods include the use of building blocks .

Biological Activity

- This compound exhibits significant biological activity, particularly regarding its potential as a therapeutic agent.

- It has been noted for its interaction with various biological targets, including its ability to inhibit Bruton's tyrosine kinase, suggesting it could modulate signaling pathways involved in immune responses and cancer progression.

Mechanism of Action

The mechanism by which Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(2-amino-6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(2-amino-6-bromopyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chloro substituent on the pyrimidinyl ring, which can influence its reactivity and biological activity compared to its methyl, ethoxy, and bromo analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Biological Activity

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its potential as an antiviral agent. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula: C11H16ClN5O2

- Molecular Weight: 285.73 g/mol

- Structure: The compound features a piperazine ring with a carboxylate group and a chlorinated pyrimidine moiety, which contributes to its biological activity .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties. It has shown efficacy against several viruses, including the Newcastle disease virus, with activity comparable to established antiviral agents like Ribavirin.

Mechanism of Action:

- The compound appears to inhibit viral replication through interference with nucleotide biosynthesis pathways, which are crucial for both host cell metabolism and viral propagation .

Interaction with Biological Targets

The compound has been shown to interact with various biological targets:

- Bruton's Tyrosine Kinase (BTK): this compound inhibits BTK, potentially modulating immune responses and cancer progression.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(2-amino-pyrimidin-4-yl)piperazine-1-carboxylate | C10H14N4O2 | Lacks chlorine substitution; potential similar activity |

| 4-(piperazin-1-yl)pyrimidine | C8H11N5 | More basic structure; absence of carboxylic acid functionality |

| 2-amino-6-chloropyrimidine | C5H5ClN2 | Simplified structure; lacks piperazine moiety |

This table highlights how the unique combination of functionalities in this compound may enhance its biological activity compared to simpler analogs.

Study on Antiviral Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of this compound against various strains of viruses. The results indicated:

- Inhibition Rates: The compound showed an inhibition rate of over 70% against Newcastle disease virus in vitro.

Cancer Research Applications

Another study explored the compound's role in cancer therapy. It was found that:

- Cell Cycle Modulation: By inhibiting BTK, the compound effectively halted cell cycle progression in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

- In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Target Identification: Detailed investigations into other potential molecular targets involved in its mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine and piperazine derivatives. A common approach involves:

Chlorination and Amination : Starting with 6-chloropyrimidin-4-amine, introduce the piperazine moiety via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Esterification : Couple the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .

Key intermediates include 2-amino-6-chloropyrimidin-4-amine and tert-butyl piperazine derivatives, which are often protected with Boc groups for stability during synthesis .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the integration of the pyrimidine (δ 8.2–8.5 ppm for aromatic protons) and piperazine (δ 3.4–3.8 ppm for N-CH) moieties. DEPT-135 distinguishes methylene and methine groups in the piperazine ring .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 300.12) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond angles and torsional strain in the piperazine-pyrimidine linkage .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate unreacted piperazine derivatives .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, monitored by TLC (R 0.4–0.6 in ethyl acetate) .

Advanced Research Questions

Q. How can discrepancies between computational molecular models and experimental crystallographic data be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for iterative least-squares refinement, adjusting thermal parameters (B-factors) and occupancy ratios to minimize R1 values (<0.05) .

- Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry elements and TWINLAW to detect twinning in crystals with high mosaicity .

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths to identify steric clashes or hydrogen-bonding mismatches .

Q. What strategies mitigate side reactions during the coupling of pyrimidine and piperazine subunits?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to reduce aryl halide byproducts .

- Solvent Screening : Test DMF vs. THF to balance reactivity and solubility; additives like molecular sieves (4Å) suppress hydrolysis of the ethyl ester .

- Temperature Control : Lower reaction temperatures (0–5°C) minimize piperazine ring-opening side reactions .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Hygroscopicity Testing : Store samples in desiccators (silica gel) and monitor mass loss via TGA to assess moisture sensitivity .

- Thermal Degradation : Conduct accelerated aging studies (40°C/75% RH for 28 days) and analyze degradation products via LC-MS (e.g., hydrolysis to 4-(2-amino-6-chloropyrimidin-4-yl)piperazine) .

- Light Sensitivity : UV-Vis spectroscopy (λ~270 nm) tracks photodegradation; amber vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.